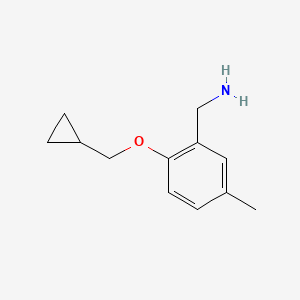

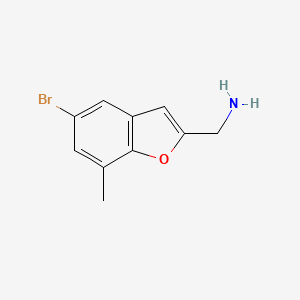

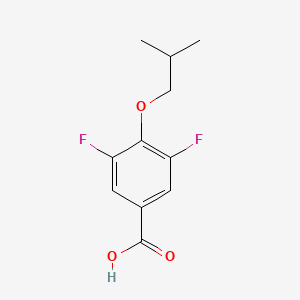

![molecular formula C9H8BrF3O B1445325 [5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol CAS No. 1266728-52-2](/img/structure/B1445325.png)

[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol

Übersicht

Beschreibung

“[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol” is a chemical compound with the CAS Number: 1214349-54-8. Its molecular weight is 255.03 . It is typically stored in a dry environment at temperatures between 2-8°C .

Chemical Reactions Analysis

Alcohols, like “[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol”, can undergo various reactions. They can be converted into alkyl halides, tosylates, alkenes, and esters . The exact reactions that “[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

“[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol” is a solid, semi-solid, liquid, or lump substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available information.Wissenschaftliche Forschungsanwendungen

1. Kinetics and Mechanistic Studies

The study of kinetics and mechanisms in organic chemistry often utilizes halogenated compounds like 5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol. For example, Spinelli, Consiglio, and Corrao (1972) explored the kinetics of piperidino-debromination of bromo-nitro-thiophens in methanol, demonstrating how similar compounds can be used to understand reaction rates and apply the Hammett relationship in organic chemistry (Spinelli, Consiglio, & Corrao, 1972).

2. Antibacterial Studies

Compounds with structures akin to 5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol have been isolated from natural sources for their antibacterial properties. For instance, Xu et al. (2003) identified bromophenols from the marine red alga Rhodomela confervoides, which showed significant antibacterial activity (Xu et al., 2003).

3. Synthesis of Organic Compounds

Halogenated phenyl methanols are often key intermediates in organic synthesis. Seyferth and Murphy (1973) discussed the synthesis of phenyl (1-bromo-1,2,2,2-tetrafluoroethyl)mercury, highlighting the importance of such compounds in creating complex organic structures (Seyferth & Murphy, 1973).

4. Photochemical Studies

Compounds similar to 5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol are used in photochemical research. Nasielski, Kirsch-Demesmaeker, and Nasielski‐Hinkens (1972) investigated the photochemistry of bromopyrimidines in methanol, which is relevant for understanding the behavior of halogenated phenyl methanols under UV irradiation (Nasielski, Kirsch-Demesmaeker, & Nasielski‐Hinkens, 1972).

5. Green Chemistry Applications

The use of such compounds in environmentally friendly synthesis methods is an emerging area of research. Thirunarayanan (2017) utilized a bromo-naphthyl compound in a fly-ash catalyzed Diels-Alder reaction, demonstrating green chemistry applications of halogenated phenyl methanols (Thirunarayanan, 2017).

6. Methanol Utilization in Chemical Synthesis

The role of methanol in the synthesis and reactions of compounds like 5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol is significant. Dalena et al. (2018) provide an overview of methanol production and applications, highlighting its use in creating complex chemical structures (Dalena et al., 2018).

Safety And Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H320, and H335 . Precautionary statements include P264, P270, P301+P312, and P330 . It’s recommended to avoid dust formation and to use personal protective equipment when handling this compound .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-5-6(4-14)2-7(10)3-8(5)9(11,12)13/h2-3,14H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAYLBUNKRAKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1C(F)(F)F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

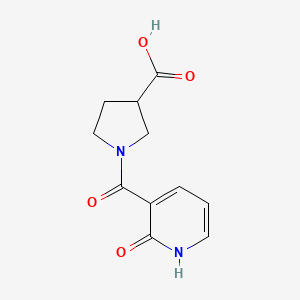

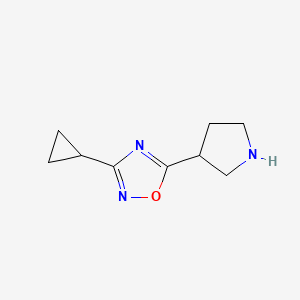

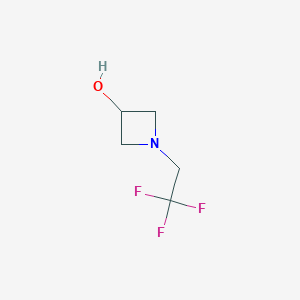

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate](/img/structure/B1445247.png)

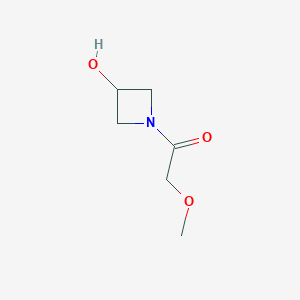

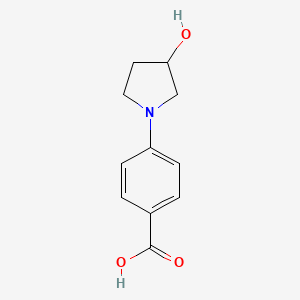

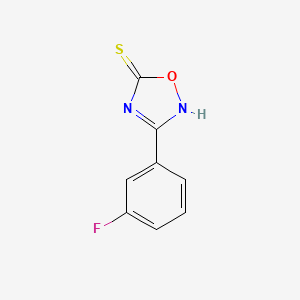

![4-[(3-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B1445262.png)

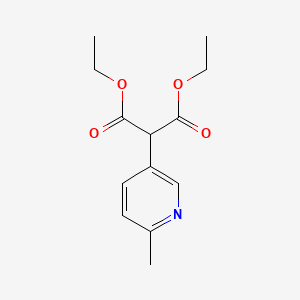

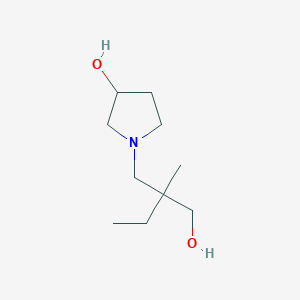

![2-[(2-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1445263.png)